molecular formula C10H12N8O3 B13400471 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine CAS No. 29411-70-9

9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine

Katalognummer: B13400471
CAS-Nummer: 29411-70-9
Molekulargewicht: 292.25 g/mol
InChI-Schlüssel: HTWSTKVLFZRAPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog characterized by an azido modification at the 3'-position of the pentofuranosyl sugar moiety and an adenine base. This chemical architecture, specifically the 3'-azido-3'-deoxy modification, is a critical structural feature shared with established nucleoside reverse transcriptase inhibitors (NRTIs). Research indicates that nucleoside analogs incorporating 3'-azido-3'-deoxy modifications demonstrate significant biological activity by targeting viral replication mechanisms . Studies on closely related compounds, such as 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines, have shown these analogs can protect MT-4 cells from the cytopathic effect of HIV-1 IIIB , with IC 50 values reported in the micromolar range (2-60 µM) . The anti-HIV activity is highly dependent on the specific substitution at the 6-position of the purine ring, with 6-alkoxy, 6-alkylamino, or 6-arylamino substituents conferring activity, while 6-thio, 6-alkylthio, 6-methyl, or 6-carbonitrile substitutions typically render the analogs inactive . The compound serves as a valuable intermediate for designing novel nucleoside analogs with potential antiviral properties and as a biochemical tool for investigating viral enzyme mechanisms and resistance pathways. Its structural features make it a candidate for further development and evaluation against a range of viral targets. Researchers utilize this compound strictly for non-clinical, in vitro investigations under appropriate containment conditions. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling. Handle with adequate precautions, considering the potential reactivity of the azido functional group.

Eigenschaften

IUPAC Name

2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSTKVLFZRAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951937
Record name 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29411-70-9
Record name NSC98670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine, also known by its CAS number 126170-41-0, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This compound features a purine base linked to a modified sugar moiety, which enhances its biological properties compared to natural nucleosides.

  • Molecular Formula : C10H13N5O4
  • Molar Mass : 267.24 g/mol
  • Density : Approximately 2.08 g/cm³
  • Melting Point : <300 °C (in water)
  • Boiling Point : 725.5 °C at 760 mmHg

Antiviral Properties

Research indicates that nucleoside analogs like 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine may inhibit viral replication. A notable study demonstrated its efficacy against Hepatitis C Virus (HCV) by acting as an inhibitor of subgenomic HCV RNA replication. This suggests potential therapeutic applications in treating HCV infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It is reported that derivatives of purine nucleosides exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the sugar moiety can significantly enhance the compound's ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Inhibition of HCV Replication :
    • A study focused on the use of purine and pyrimidine nucleoside derivatives, including 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine, demonstrated significant inhibition of HCV replicon RNA in vitro. The results indicated that these compounds could serve as a foundation for developing new antiviral therapies .
  • Antitumor Efficacy :
    • Research conducted on various modified nucleosides revealed that compounds similar to 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of DNA damage and subsequent apoptosis .

Data Table: Biological Activity Summary

Activity TypeCompound NameTarget Organism/Cell TypeMechanism of ActionReference
Antiviral9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amineHepatitis C VirusInhibition of viral RNA replication
Antitumor9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amineMCF-7, HeLaInduction of apoptosis via DNA damage

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Features Biological/Pharmacological Role References
9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine 3'-azido, 3'-deoxy Azido group enables click chemistry; resistant to phosphorylysis Potential antiviral or diagnostic applications (e.g., fluorescent labeling)
2',3'-Dideoxyadenosine (9-(2,3-Dideoxy-β-D-glycero-pentofuranosyl)-9H-purin-6-amine) 2',3'-dideoxy Lacks hydroxyl groups at 2' and 3' positions Chain terminator in DNA synthesis; used in HIV therapy (e.g., ddI, didanosine)
SQ22,536 (9-(tetrahydro-2-furanyl)-9H-purin-6-amine) Tetrahydrofuran substituent Non-nucleoside analog Adenylate cyclase inhibitor; modulates cAMP signaling
9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-phosphate 2'-fluoro, arabinofuranosyl sugar, 5'-phosphate Altered sugar configuration (arabinose) Anticancer agent (fludarabine prodrug); incorporated into RNA/DNA, disrupting replication
5'-Deoxy-5'-methylthioadenosine 5'-methylthio, 5'-deoxy Sulfur-containing modification Regulates polyamine metabolism; antitumor properties

Key Comparative Findings

Azido vs. Dideoxy Modifications
  • Azido Group: The 3'-azido substitution in 9-(3-azido-3-deoxypentofuranosyl)-9H-purin-6-amine introduces steric bulk and reactivity for bioorthogonal tagging (e.g., CuAAC click reactions), unlike 2',3'-dideoxyadenosine, which lacks functional groups for conjugation. However, the dideoxy analog’s absence of 2' and 3' hydroxyls makes it a potent chain terminator in viral reverse transcription .
Sugar Configuration and Bioactivity
  • Arabinose vs. Ribose Derivatives: 9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-phosphate (fludarabine) adopts an arabinose configuration, which sterically hinders repair enzymes, enhancing its cytotoxicity in leukemia cells. In contrast, the azido compound’s ribose-like sugar may favor interactions with kinases or polymerases .
Non-Nucleoside Analogues
  • SQ22,536: Unlike nucleoside analogs, SQ22,536 lacks a sugar-phosphate backbone but retains adenine-based inhibition of adenylate cyclase. This highlights the role of structural flexibility in targeting non-enzymatic pathways .

Vorbereitungsmethoden

Preparation Steps

The synthesis of 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine can be broken down into several key steps:

  • Preparation of the Sugar Moiety : The first step involves preparing the 3-azido-3-deoxypentofuranose sugar moiety. This typically involves converting a natural sugar like D-ribose or D-arabinose into the desired azido derivative through a series of chemical transformations, including protection of hydroxyl groups, introduction of the azide group, and selective deprotection.

  • Glycosylation : The next step is the glycosylation reaction, where the protected sugar moiety is coupled with 9H-purin-6-amine (adenine) to form the nucleoside. This is often achieved using a Lewis acid catalyst like tin(IV) chloride or trimethylsilyl triflate in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

  • Deprotection : After glycosylation, the protecting groups on the sugar moiety are removed to yield the final compound. This step is crucial for obtaining the desired 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine .

Chemical Reactions Involved

The synthesis involves several key chemical reactions:

  • Azidation : Introduction of the azide group into the sugar moiety, typically using an alkali metal azide like sodium azide in a solvent such as dimethylformamide (DMF) .

  • Glycosylation : The coupling of the sugar with the nitrogenous base, often facilitated by a Lewis acid catalyst.

  • Deprotection : Removal of protecting groups using bases like sodium methoxide or ammonia in solvents such as methanol .

Analytical Data

Compound Molecular Formula Molecular Weight Unique Features
9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine C10H12N8O3 284.25 g/mol Contains an azide group; potential antiviral activity
9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9H-purin-6-amine C14H17N5O5 335.32 g/mol Protected sugar moiety; intermediate in nucleoside synthesis

Research and Applications

Compounds like 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine are of interest for their potential antiviral properties. The azide group can also be utilized in click chemistry reactions for further modification and labeling, similar to other azido compounds like 4-Azidopuromycin .

Q & A

Q. What are the optimal synthetic routes for 9-(3-Azido-3-deoxypentofuranosyl)-9H-purin-6-amine, and how can purity be validated?

The synthesis typically involves nucleophilic substitution at the 3'-position of a pentofuranosyl sugar moiety. A common approach includes:

  • Step 1 : Protection of the purine base (e.g., adenine) using tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions.
  • Step 2 : Azide introduction via Mitsunobu reaction or direct substitution with NaN₃ in DMF at 60–80°C .
  • Step 3 : Deprotection under acidic conditions (e.g., TFA/CH₂Cl₂).
    Validation : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm azide integration (δ ~3.5–4.0 ppm for sugar protons) .

Q. How can the tautomeric and conformational states of this compound be determined experimentally?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, confirming the azide orientation and sugar puckering (e.g., C3'-endo vs. C2'-endo) .
  • NMR spectroscopy : 2D NOESY and ROESY experiments identify through-space correlations between the azide group and adjacent protons, distinguishing between syn/anti conformers .

Q. What stability considerations are critical for handling this compound under varying pH and temperature?

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored by UV-Vis spectroscopy (λ = 260 nm for adenine). Azide groups are prone to reduction under acidic conditions, requiring neutral buffers for storage .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while TGA quantifies mass loss due to azide decomposition (~200–250°C) .

Advanced Research Questions

Q. How does the 3'-azide group influence interactions with nucleic acid-processing enzymes?

  • Competitive inhibition assays : Compare IC₅₀ values against natural substrates (e.g., adenosine) in enzymatic reactions (e.g., kinase or methyltransferase assays). The azide’s steric bulk and electronic effects may disrupt binding pockets .
  • Click chemistry applications : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to fluorophores or biotin for pull-down assays, enabling visualization of enzyme interaction sites .

Q. What computational strategies predict the compound’s binding affinity for adenosine receptors?

  • Molecular docking : Use AutoDock Vina with A₃ receptor crystal structures (PDB: 5X2D) to model binding poses. Key parameters include Gibbs free energy (ΔG) and hydrogen-bonding interactions with His272/Asn274 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the azide-sugar moiety in the receptor’s hydrophobic pocket .

Q. How can metabolic pathways involving this compound be tracked in cellular models?

  • Isotopic labeling : Synthesize a ¹³C/¹⁵N-labeled analog and use LC-HRMS to trace incorporation into DNA/RNA or metabolites.
  • Cellular imaging : Combine with azide-reactive dyes (e.g., DBCO-Cy5) via bioorthogonal chemistry to localize the compound in live cells .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., cytotoxicity in HEK293 cells) using standardized protocols (e.g., MTT assay, 48-h exposure). Discrepancies may arise from impurity profiles (validate via LC-MS) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates for receptor binding, distinguishing true activity from assay artifacts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionAnalytical Validation
Azide substitutionNaN₃, DMF, 70°C, 24 h¹H NMR: δ 3.8–4.1 (sugar H)
Deprotection30% TFA in CH₂Cl₂, 2 hHPLC purity >98%
Final purificationPrep-HPLC (MeOH/H₂O)HRMS: [M+H]⁺ = calc. 336.12

Q. Table 2. Structural Metrics from X-ray Data

MetricValueSignificance
Bond length (N3–C3')1.47 ÅConfirms azide substitution
Sugar puckerC2'-endoImpacts DNA/RNA mimicry
Torsion angle (χ)-120° (anti)Favors base stacking

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